molecular formula C17H26O2 B14337832 1-(4-Methoxyphenyl)decan-1-one CAS No. 101741-01-9

1-(4-Methoxyphenyl)decan-1-one

Cat. No.: B14337832
CAS No.: 101741-01-9
M. Wt: 262.4 g/mol
InChI Key: LAVLQQKHORTNFF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)decan-1-one (CAS: N/A; molecular formula: $ \text{C}{17}\text{H}{26}\text{O}_2 $) is a ketone derivative featuring a 10-carbon alkyl chain bonded to a 4-methoxyphenyl group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of palladacycle pre-catalysts for cross-coupling reactions . Its structure combines lipophilic (decanoyl chain) and electron-donating (methoxy group) properties, making it versatile in catalysis and medicinal chemistry.

Properties

CAS No.

101741-01-9

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)decan-1-one

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-17(18)15-11-13-16(19-2)14-12-15/h11-14H,3-10H2,1-2H3

InChI Key

LAVLQQKHORTNFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)decan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)decan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)decan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound $ \text{C}{17}\text{H}{26}\text{O}_2 $ 262.35 Ketone, methoxy Catalysis, palladacycle synthesis
1-(4-Bromophenyl)decan-1-one $ \text{C}{16}\text{H}{23}\text{BrO} $ 311.25 Ketone, bromo Oxidation studies
4’-Methoxyacetophenone $ \text{C}9\text{H}{10}\text{O}_2 $ 150.17 Ketone, methoxy Fragrances, photoinitiators
Chalcone derivative $ \text{C}{16}\text{H}{13}\text{ClO}_2 $ 272.73 Enone, chloro, methoxy Medicinal chemistry

Research Findings and Key Insights

  • Catalytic Utility: The decanoyl chain in this compound enhances lipophilicity, improving solubility in non-polar reaction media for cross-coupling catalysis .
  • Electron-Donating Effects : The methoxy group stabilizes intermediates in oxidation reactions, contrasting with bromo or chloro substituents that deactivate the aromatic ring .
  • Chain Length Impact: Shorter analogs (e.g., 4’-methoxyacetophenone) exhibit higher volatility and are preferred in photochemical applications, while longer chains favor thermal stability .

Biological Activity

1-(4-Methoxyphenyl)decan-1-one, also known as 4-methoxypropiophenone, is an organic compound characterized by its ketone functional group and a para-methoxy-substituted phenyl group. With a molecular formula of C15_{15}H22_{22}O and a molecular weight of approximately 278.39 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Effects

This compound has demonstrated potential in inducing apoptosis in cancer cells. Mechanisms include:

  • Mitochondrial Disruption : The compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.
  • Inhibition of Anti-apoptotic Proteins : It targets proteins that inhibit apoptosis, promoting cell death in malignant cells.

Case Studies

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings suggested that treatment with this compound resulted in:

  • A significant decrease in cell viability.
  • Induction of apoptosis as evidenced by increased Annexin V staining.
  • Altered expression levels of key apoptotic markers such as caspases and Bcl-2 family proteins.

Mechanistic Insights

Further mechanistic studies indicated that this compound activates pathways associated with apoptosis, including:

  • Caspase Activation : Activation of caspase-3 and caspase-9 was observed, confirming the compound's role in the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cancer cells, which is critical for inhibiting proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2,8-Diazaspiro[4.5]decan-1-oneContains a diazaspiro structureKnown as a kinase inhibitor
Trimethoxyphenyl derivativesMultiple methoxy groups on phenyl ringsExhibits diverse bioactivity including anticancer
3-Decanone, 1-(4-hydroxy-3-methoxyphenyl)Hydroxylated methoxyphenyl derivativePotentially enhanced anti-inflammatory effects
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-oneHydroxylated variant with additional functional groupsMay have enhanced solubility and bioavailability

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